molecular formula C16H12INOS B11703025 (2E)-1-(4-iodophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone

(2E)-1-(4-iodophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone

Cat. No.: B11703025
M. Wt: 393.2 g/mol
InChI Key: FLLHYUJRMMOZGE-MHWRWJLKSA-N
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Description

1-(4-IODOPHENYL)-2-[(2E)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHAN-1-ONE is a complex organic compound with a unique structure that combines an iodophenyl group with a benzothiazole moiety

Preparation Methods

The synthesis of 1-(4-IODOPHENYL)-2-[(2E)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the iodophenyl and benzothiazole intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(4-IODOPHENYL)-2-[(2E)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group and benzothiazole moiety can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other iodophenyl derivatives and benzothiazole-containing molecules. Compared to these compounds, 1-(4-IODOPHENYL)-2-[(2E)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C16H12INOS

Molecular Weight

393.2 g/mol

IUPAC Name

(2E)-1-(4-iodophenyl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanone

InChI

InChI=1S/C16H12INOS/c1-18-13-4-2-3-5-15(13)20-16(18)10-14(19)11-6-8-12(17)9-7-11/h2-10H,1H3/b16-10+

InChI Key

FLLHYUJRMMOZGE-MHWRWJLKSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C/C(=O)C3=CC=C(C=C3)I

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC(=O)C3=CC=C(C=C3)I

Origin of Product

United States

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